3-(3-Methyl-4-nitrophenoxy)azetidine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRIDRDZQHWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Hydroxyazetidine Derivatives
A key step in the preparation of this compound involves the nucleophilic substitution of a hydroxy group on a 3-hydroxyazetidine intermediate with a 3-methyl-4-nitrophenol derivative.
- Starting Material: 1-(diphenylmethyl)-3-hydroxyazetidine
- Base: Sodium hydride (NaH) to deprotonate the hydroxy group
- Solvent: N,N-dimethylformamide (DMF)
- Electrophile: 3-methyl-4-nitrophenol or its activated derivative (e.g., mesylate or bromide)
- Conditions: The reaction is typically carried out under ice-cooling initially, then warmed to 70 °C for several hours (e.g., 10 h)
- Workup: Extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography
This method yields the azetidine ether product in moderate to good yields (e.g., 73% yield for related intermediates) and is supported by detailed NMR characterization.
Mitsunobu Reaction for Ether Formation
Another approach involves the Mitsunobu reaction, which converts the hydroxy group on the azetidine ring into an ether by reaction with phenolic compounds under Mitsunobu conditions:
- Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), and the phenol derivative
- Outcome: Formation of the azetidine-phenoxy ether linkage
- Advantages: This method allows for mild conditions and high selectivity for ether formation
This strategy is effective for introducing the 3-methyl-4-nitrophenoxy substituent onto the azetidine ring.
Alkylation of Phenolic Hydroxyl Groups Followed by Cyclization
In some synthetic sequences, 3-methyl-4-nitrophenol is first alkylated with a suitable haloalkyl azetidine precursor, or vice versa, leading to the desired ether linkage. This can be done under basic conditions using potassium carbonate (K2CO3) in polar aprotic solvents such as DMF at elevated temperatures (e.g., 80 °C for 15 h). The reaction proceeds via nucleophilic aromatic substitution or Williamson ether synthesis mechanisms.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-(diphenylmethyl)-3-hydroxyazetidine + NaH (60%) in DMF, ice cooling 45 min | Deprotonation of hydroxy group | Intermediate formation |
| 2 | Addition of 3-methyl-4-nitrophenol derivative (e.g., bromide) | Stirring at 70 °C for 10 h | Formation of ether linkage |
| 3 | Workup: Water addition, extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Purification by silica gel chromatography | 70-75% isolated yield |
| 4 | Characterization by 1H-NMR, confirming aromatic and azetidine protons | Confirms structure and purity | - |
Supporting Synthetic Routes for Azetidine Ring Formation
While the above focuses on functionalization, the azetidine ring itself can be constructed via:
- Reductive cyclization of imines using sodium borohydride in refluxing methanol , yielding substituted azetidines with moderate to good yields (46-75%) and high diastereoselectivity.
- Mesylation of 1,3-diols followed by nucleophilic substitution with amines , leading to 2,4-disubstituted azetidines with good enantiomeric excess (>95% ee).
These methods are relevant when synthesizing the azetidine core prior to phenoxy substitution.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution on hydroxyazetidine | NaH, DMF, 3-methyl-4-nitrophenol derivative | 0 °C to 70 °C, 10 h | 70-75% | Straightforward, scalable | Requires hydroxyazetidine intermediate |
| Mitsunobu reaction | PPh3, DEAD, phenol derivative | Room temperature | Moderate to high | Mild, selective | Sensitive reagents, by-products |
| Alkylation under basic conditions | K2CO3, DMF, haloalkyl azetidine | 80 °C, 15 h | High (up to 95%) | High yield, simple | Requires activated electrophile |
| Reductive cyclization of imines (for azetidine ring) | NaBH4, methanol reflux | Reflux in MeOH | 46-75% | Good diastereoselectivity | Side reactions possible |
| Mesylation and cyclization of diols | MsCl, TEA, benzylamine | Room temperature to mild heating | 60-85% | High enantiomeric purity | Multi-step, requires chiral catalysts |
Research Findings and Notes
- The substitution pattern on the aromatic ring affects reaction yields and selectivity. Electron-withdrawing groups such as nitro may reduce nucleophilicity but can be compensated by reaction conditions.
- The use of polar aprotic solvents like DMF is critical for efficient nucleophilic substitution on azetidine derivatives.
- Purification is typically achieved by silica gel chromatography, and characterization by 1H-NMR confirms successful ether formation.
- Side reactions such as isomerization to aziridines or ring rearrangements can occur but are minimized under controlled conditions.
- Industrial-scale synthesis protocols emphasize solvent ratios and crystallization conditions for product purity, although these relate more to downstream processing rather than initial preparation.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrogen atom in the azetidine ring.
Major Products
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an amine.
Substitution: The major products are substituted azetidines with various functional groups attached to the nitrogen atom.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
3-(3-Methyl-4-nitrophenoxy)azetidine is being investigated for its therapeutic potential due to its structural characteristics that may influence biological activity. The presence of both nitrogen and aromatic functionalities allows for diverse interactions within biological systems, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar activity.
| Compound | Activity | Reference |
|---|---|---|
| Azetidine Derivative A | Effective against E. coli | |
| Azetidine Derivative B | Inhibitory effects on S. aureus |
Organic Synthesis
Reagent in Chemical Reactions:
Due to its unique functional groups, this compound can serve as a versatile reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.
Synthesis Pathways:
The compound can be synthesized via multiple methods, including:
- Nucleophilic Substitution: Utilizing the nitrophenoxy group for substitution reactions.
- Cyclization Reactions: Forming larger cyclic structures or fused rings.
Mechanism of Action:
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Potential Applications in Cancer Research:
Preliminary studies suggest that compounds with similar azetidine structures may exhibit anti-cancer properties. Investigating the effects of this compound on cancer cell lines could yield valuable insights into its therapeutic potential.
| Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Reduced cell viability | |
| HeLa (Cervical Cancer) | Induced apoptosis |
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position and Electronic Effects: The position of nitro and methyl groups on the phenoxy ring in this compound distinguishes it from analogs like 3-(2-Chloro-4-nitrophenoxy)azetidine.
- Fluorinated Derivatives: Compounds like 3-(fluoromethyl)azetidine hydrochloride exhibit reduced steric bulk compared to nitrophenoxy analogs, which may enhance membrane permeability in drug design .
- Simplified Alkoxy Substituents : 3-Isopropoxyazetidine lacks aromaticity, resulting in lower molar mass and altered solubility profiles, making it a candidate for pharmacokinetic optimization .
Biological Activity
3-(3-Methyl-4-nitrophenoxy)azetidine, a compound characterized by its azetidine ring and nitrophenoxy group, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a unique structure comprising an azetidine ring linked to a 3-methyl-4-nitrophenoxy substituent. This configuration is significant for its biological interactions and activity. The molecular formula is with a CAS number of 1220029-08-2.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor , affecting metabolic pathways, or as an agonist for specific receptors involved in signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can alter metabolic pathways significantly.
- Receptor Modulation : It interacts with cellular receptors, potentially influencing various physiological responses.
Biological Activities
Research highlights several biological activities associated with this compound:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress-related conditions.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has shown the ability to inhibit key metabolic enzymes, which could have implications for treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound revealed its capacity to inhibit deacetylases and tyrosine kinases, suggesting potential therapeutic applications in cancer treatment and metabolic disorders .
Case Study 2: Antioxidant Properties
Research indicated that derivatives of azetidine compounds exhibit antioxidant effects, contributing to their potential use in managing oxidative stress-related conditions . This activity may be particularly beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
Case Study 3: Anticancer Applications
Investigations into the anticancer properties of azetidine derivatives indicated their role in targeting cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . The compound showed efficacy against several cancer cell lines, including breast cancer models.
Q & A
Basic Research: What are the optimal synthetic routes for 3-(3-Methyl-4-nitrophenoxy)azetidine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of azetidine derivatives often involves nucleophilic substitution or ring-closing reactions. For this compound, a plausible route is the coupling of 3-methyl-4-nitrophenol with a functionalized azetidine precursor (e.g., 3-chloroazetidine) under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Systematic optimization should include:
- Temperature control : Reactions at 45–80°C improve yields while minimizing side reactions (e.g., decomposition of nitro groups) .
- Catalyst screening : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts may enhance reactivity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while nonpolar solvents may reduce nitro group interference .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenol moiety increase electrophilicity, accelerating substitution .
Basic Research: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming regiochemistry and substituent orientation. For example, the azetidine ring protons typically resonate at δ 3.5–4.5 ppm, while aromatic protons from the 3-methyl-4-nitrophenoxy group appear at δ 6.5–8.5 ppm .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles. For azetidine derivatives, intermolecular hydrogen bonding between the nitro group and adjacent moieties is common .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for nitro-containing intermediates .
Basic Research: How does the nitro group in this compound influence its stability under varying pH and temperature conditions?
Methodological Answer:
- pH-dependent stability : Nitro groups are susceptible to reduction under acidic/basic conditions. Stability assays in buffers (pH 2–12) at 25–50°C can identify degradation pathways (e.g., nitro→amine reduction) .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., exothermic peaks near 178°C for related nitro compounds) .
- Light sensitivity : UV-Vis spectroscopy assesses photodegradation, as nitroaromatics often absorb strongly in the 300–400 nm range .
Advanced Research: How do electronic and steric effects of substituents on the azetidine ring modulate reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenoxy moiety increase electrophilicity at the azetidine’s C3 position, favoring SN2 mechanisms. Computational studies (DFT) can map charge distribution .
- Steric effects : Bulky substituents (e.g., 3-methyl) hinder ring-opening reactions. Kinetic studies comparing azetidine vs. pyrrolidine analogs show faster ring-opening for less strained pyrrolidines .
- Catalyst design : Chiral phosphoric acids (CPAs) can induce enantioselectivity in azetidine functionalization, as demonstrated in desymmetrization reactions .
Advanced Research: What computational strategies predict the binding affinity of this compound derivatives to biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Molecular docking : Models interactions with receptors (e.g., α4β2 nicotinic acetylcholine receptors). Azetidine’s compact ring structure enhances affinity compared to pyrrolidine .
- MD simulations : Trajectories analyze conformational stability in aqueous/lipid bilayers. For example, 3-(fluoromethyl)azetidine derivatives show enhanced blood-brain barrier penetration .
- QSAR models : Correlate substituent properties (Hammett σ, LogP) with bioactivity. Nitro groups may improve binding but reduce metabolic stability .
Advanced Research: What mechanisms govern the regioselective ring-opening of this compound in the presence of Lewis acids?
Methodological Answer:
- Acid-catalyzed pathways : Lewis acids (e.g., BF₃·Et₂O) protonate the azetidine nitrogen, weakening the C-N bond. Ring-opening yields γ-chloroamines or oxazinanones via intramolecular cyclization .
- NMR kinetics : Monitoring reaction progress with ¹H NMR identifies intermediates. For example, azetidine derivatives with electron-deficient aryl groups exhibit faster ring-opening rates .
- Theoretical studies : Transition state analysis (e.g., NBO calculations) quantifies strain energy release (~20 kcal/mol for azetidine vs. ~10 kcal/mol for pyrrolidine) .
Data Contradiction Analysis: How can conflicting reports on azetidine synthesis yields be resolved?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : HPLC-MS identifies byproducts (e.g., pyrrolidine from over-alkylation) .
- Catalyst variability : Batch-dependent activity of Pd/C or AlCl₃ requires pre-screening .
- Substrate purity : Trace moisture in 3-methyl-4-nitrophenol inhibits coupling; rigorous drying (P₂O₅) improves reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
